molecular formula C10H21NO3 B064299 tert-Butyl ethyl3-hydroxypropylcarbamate CAS No. 182951-96-8

tert-Butyl ethyl3-hydroxypropylcarbamate

Cat. No.: B064299
CAS No.: 182951-96-8
M. Wt: 203.28 g/mol
InChI Key: OHZRRDGESNRYIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl3-hydroxypropylcarbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ethyl3-hydroxypropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of the carbamate.

    Reduction: Reduced forms of the carbamate.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry: tert-Butyl ethyl3-hydroxypropylcarbamate is used as a protecting group for amines in peptide synthesis and other organic reactions . It helps in preventing unwanted reactions at the amine site during multi-step synthesis.

Biology: In biological research, this compound is used to modify biomolecules, aiding in the study of protein functions and interactions.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials that require specific functional group protection .

Comparison with Similar Compounds

Uniqueness: tert-Butyl ethyl3-hydroxypropylcarbamate is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the carbamate group. This combination makes it particularly effective as a protecting group in organic synthesis, providing both stability and ease of removal .

Properties

IUPAC Name

tert-butyl N-ethyl-N-(3-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-5-11(7-6-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZRRDGESNRYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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